2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis of new derivatives of 3-(trifluoromethyl)quinoline, including 2-substituted 3-(trifluoromethyl)quinoxalines, was achieved through reactions involving amino, bromo, chloro, and other derivatives. These derivatives were obtained for further applications in chemistry and possibly in the development of new materials or pharmaceuticals (Didenko et al., 2015).
Antifungal and Antibacterial Activity
- New 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives were synthesized and evaluated for their antifungal and antibacterial properties. These compounds exhibited significant activity against tested strains, highlighting their potential in developing new antimicrobial agents (Kategaonkar et al., 2010).
Chemical Behavior Study
- The chemical behavior of 2-Chloro-3-(2′-thenoylmethyl)quinoxaline towards nucleophilic reagents was described, showing its reactivity and potential utility in organic synthesis and chemical research (El‐Deen & Mahmoud, 2000).
Structural and Activity Analysis
- An X-ray structure and activity analysis of 3-bromomethyl-2-chloro-quinoline revealed insights into its molecular conformation, highlighting its potential in further research for understanding molecular interactions and designing new molecules with specific properties (Kant et al., 2010).
Anticonvulsant Activity
- Synthesis and evaluation of 5-Phenyl-[1,2,4]-triazolo[4,3-a]quinolines, starting from 2-chloro-4-phenyl-1,2-dihydronaphthalene, demonstrated anticonvulsant activities. One compound, in particular, showed potent activity, suggesting potential for developing new anticonvulsant drugs (Guan et al., 2009).
Anticancer Studies
- A novel tri-quinoline compound showed promising results in anticancer studies, particularly against human cervical and breast cancer cell lines. This highlights the compound's potential as a starting point for the development of new anticancer agents (Gayathri et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a part of the quinoline family, which is known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Quinolines are generally known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its interaction with hydrophobic pockets within target proteins .
Biochemical Pathways
Quinolines can affect a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The trifluoromethyl group may influence the compound’s pharmacokinetic properties by enhancing its lipophilicity, potentially affecting its absorption and distribution .
Result of Action
The effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N/c17-15-13(9-11-4-1-2-7-14(11)21-15)10-5-3-6-12(8-10)16(18,19)20/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGMZCBGNYVRRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.